1-(2-(Propylsulfonyl)-4-tosylthiazol-5-yl)piperidin-4-ol
Description
However, the evidence extensively discusses 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol, a structurally distinct piperidin-4-ol derivative with 5-HT1F receptor antagonist properties. For completeness, the comparison below will focus on the compound described in the evidence.
Properties
Molecular Formula |
C18H24N2O5S3 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
1-[4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-yl]piperidin-4-ol |
InChI |
InChI=1S/C18H24N2O5S3/c1-3-12-27(22,23)18-19-16(17(26-18)20-10-8-14(21)9-11-20)28(24,25)15-6-4-13(2)5-7-15/h4-7,14,21H,3,8-12H2,1-2H3 |
InChI Key |
VZVMZNVLKCHQQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)N2CCC(CC2)O)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of appropriate starting materials under conditions that promote cyclization.
Introduction of the Piperidine Ring: This step often involves the use of piperidine derivatives and suitable coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
1-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The thiazole and piperidine rings contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol (hereafter referred to as Compound A) is a selective 5-HT1F antagonist. Below is a detailed comparison with structurally or functionally related compounds, based on pharmacological and biochemical data from the evidence.
Table 1: Key Pharmacological Properties of Compound A vs. Other 5-HT Receptor Ligands
Key Findings
In contrast, serotonin itself activates 5-HT1F with an EC50 of 0.1 nM but lacks selectivity across the 5-HT receptor family .
This contrasts with 5-HT1A ligands, which may influence glucose homeostasis through alternative mechanisms.
Modifications to these moieties could alter selectivity or potency.
Biological Activity
1-(2-(Propylsulfonyl)-4-tosylthiazol-5-yl)piperidin-4-ol is a compound of interest due to its diverse biological activities. This article aims to compile and analyze the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a propylsulfonyl group and a tosylthiazole moiety. Its molecular formula is C₁₄H₁₈N₂O₃S₂, and it possesses unique properties that contribute to its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action, primarily:
- NMDA Receptor Modulation : The compound has been shown to act as an antagonist at NMDA receptors, which play a crucial role in synaptic plasticity and memory function. This action may contribute to its neuroprotective effects in various models of neurodegenerative diseases .
- Dopaminergic Activity : Studies suggest that the compound may influence dopaminergic pathways, potentially offering therapeutic benefits in conditions such as Parkinson's disease .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines. Key findings include:
- Antiproliferative Effects : The compound showed notable cytotoxicity against cancer cell lines, with IC₅₀ values indicating effective inhibition of cell growth.
- Antioxidant Properties : It has been reported to possess antioxidant activity, which may mitigate oxidative stress-related damage in cells .
In Vivo Studies
In vivo studies have further elucidated the pharmacological potential of this compound:
- Neuroprotective Effects : In animal models of neurodegeneration, the compound has been effective in reversing locomotor deficits and providing neuroprotection against dopaminergic neuron loss .
- Analgesic Activity : Preliminary studies indicate that the compound may exhibit analgesic properties, suggesting potential use in pain management therapies.
Case Studies
- Parkinson's Disease Model : A study involving reserpinized rats demonstrated that administration of this compound led to significant improvements in motor function, highlighting its potential as a treatment for Parkinson's disease .
- Cancer Research : In a recent trial focusing on various cancer cell lines, the compound exhibited strong antiproliferative effects, leading researchers to consider its application in cancer therapy .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
